

Application Notes and Protocols for TCO-PEG11-TCO Bioconjugation

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Compound of Interest

Compound Name: *Tco-peg11-tco*

Cat. No.: *B12419450*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing the homobifunctional **TCO-PEG11-TCO** linker in various bioconjugation applications. The trans-cyclooctene (TCO) moieties at both ends of the hydrophilic 11-unit polyethylene glycol (PEG) spacer enable efficient and specific covalent bond formation with tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and biocompatibility, making it a powerful tool in drug development, diagnostics, and fundamental research.

Principle of TCO-Tetrazine Ligation

The bioconjugation reaction relies on the IEDDA cycloaddition between the strained alkene of the TCO group and the diene of a tetrazine molecule. This reaction proceeds rapidly under physiological conditions (pH 7.4, 37°C) without the need for a copper catalyst, which can be toxic to cells. The reaction is highly specific, as TCO and tetrazine groups do not react with naturally occurring functional groups in biological systems. The hydrophilic PEG11 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.

Quantitative Data Summary

The reaction kinetics of the TCO-tetrazine ligation are among the fastest known bioorthogonal reactions. The rate is influenced by the electronic properties of both the TCO and the tetrazine.

While specific kinetic data for **TCO-PEG11-TCO** with a wide range of tetrazines is not extensively published, the following table provides representative second-order rate constants for similar TCO derivatives with various tetrazines to guide experimental design.

TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant (k_2) [$M^{-1}s^{-1}$]
TCO-Antibody	3,6-di-(2-pyridyl)-s-tetrazine (DiPy-Tz)	~13,000
TCO (general)	3-methyl-6-phenyl-1,2,4,5-tetrazine	~1,000 - 6,000
TCO (general)	3,6-diphenyl-s-tetrazine	~800 - 2,000
TCO (general)	Hydrogen substituted tetrazines	Up to 30,000

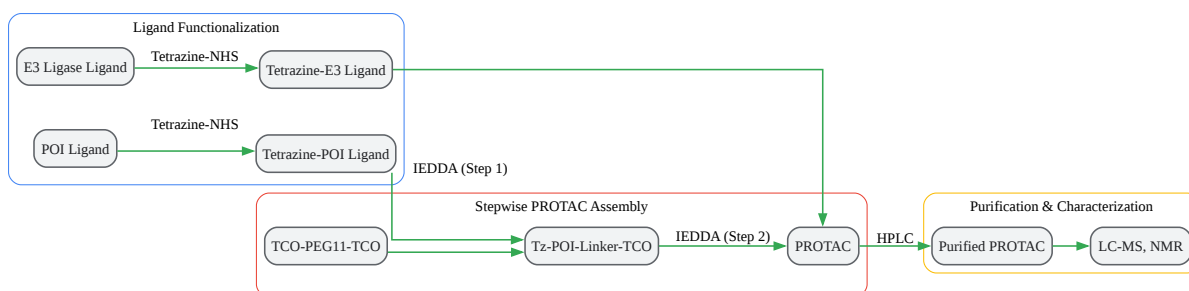
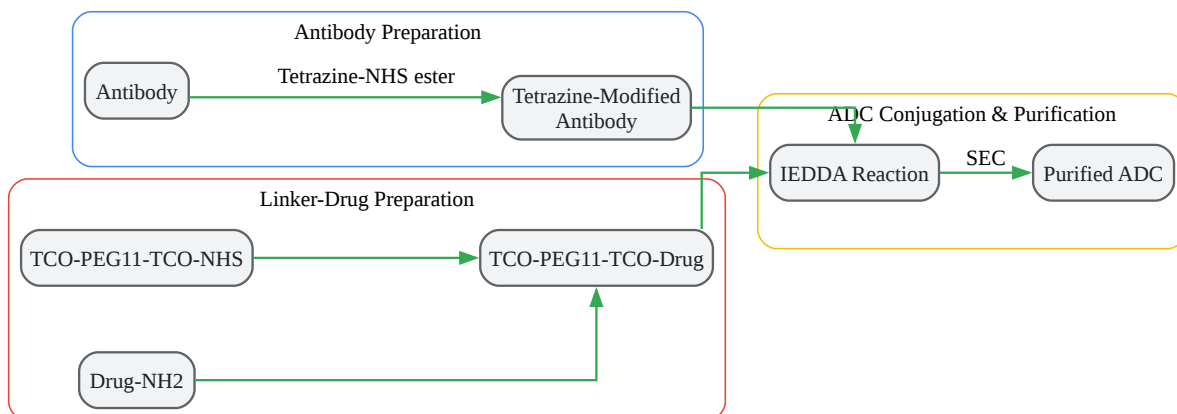
Note: Reaction rates are dependent on the specific molecular context, solvent, and temperature.

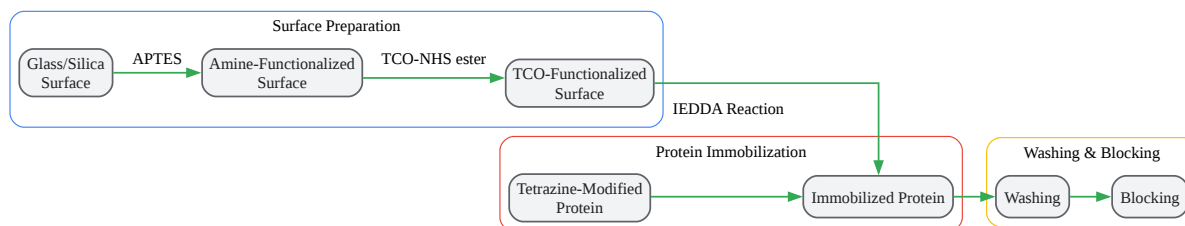
Experimental Protocols

Application 1: Antibody-Drug Conjugate (ADC) Development

This protocol describes the generation of an ADC by linking two tetrazine-modified antibody fragments to a single drug molecule functionalized with a **TCO-PEG11-TCO** linker.

Diagram: ADC Synthesis Workflow





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